molecular formula C8H10BNO2 B581018 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1093644-03-1

3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B581018
M. Wt: 162.983
InChI Key: CIBFETVOAAGXSK-UHFFFAOYSA-N
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Description

“3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” is a type of organoboron compound. Organoboron compounds are recognized for their potent pharmacological activities, including anticancer potential . They are used in a wide range of applications in chemistry, energy research, materials science, and life sciences .


Synthesis Analysis

The synthesis of organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . This process is efficient and can be used to synthesize a series of compounds .


Molecular Structure Analysis

The molecular structure of “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” is characterized by the presence of a boron atom, which contributes to its unique electron deficiency and coordination property . This structure is key to its wide range of applications and its potential as a pharmaceutical agent .


Chemical Reactions Analysis

Organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” are valuable building blocks in organic synthesis . They can undergo protodeboronation, a process that is not well developed but has been reported to be catalyzed in a radical approach .

Scientific Research Applications

  • Inhibitor of Mycobacterium Tuberculosis Leucyl-tRNA Synthetase : This compound has been identified as a potent and specific inhibitor of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). LeuRS is an enzyme vital for protein synthesis in bacteria, and its inhibition can lead to effective antibacterial activity, particularly against tuberculosis​​.

  • Solid-State NMR Analysis : It has been the subject of solid-state nuclear magnetic resonance (NMR) analysis. Solid-state NMR is a powerful technique used to study the structure of crystalline and amorphous solids, providing insights into the molecular structure and properties of pharmaceutical compounds​​.

Future Directions

The future of organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” looks promising. They are being explored for their potential as therapeutic agents, especially in the field of anticancer research . Further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for pharmaceutical applications .

properties

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBFETVOAAGXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C(O1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Citations

For This Compound
6
Citations
SS Printsevskaya, MI Reznikova… - Future Medicinal …, 2013 - Future Science
Background: The ability of boron-containing compounds to undergo a number of novel binding interactions with drug target functional groups has recently been described. In an …
Number of citations: 46 www.future-science.com
AB Shapiro, N Gao, L Hajec, DC McKinney - Analytical biochemistry, 2012 - Elsevier
Enzyme assays for the catalytic activity of aminoacyl-tRNA synthetases generally measure the incorporation of radioactive amino acids into tRNA. Such assays are necessarily …
Number of citations: 11 www.sciencedirect.com
EN Olsufyeva, VS Yankovskaya - Russian Chemical Reviews, 2020 - iopscience.iop.org
This review summarizes main advances achieved by Russian researchers in the synthesis and characterization of semi-synthetic antibiotics of a new generation in the period from 2004 …
Number of citations: 17 iopscience.iop.org
BS Sekhon - Research in pharmaceutical sciences, 2013 - ncbi.nlm.nih.gov
The six elements commonly known as metalloids are boron, silicon, germanium, arsenic, antimony, and tellurium. Metalloid containing compounds have been used as antiprotozoal …
Number of citations: 45 www.ncbi.nlm.nih.gov
U Theuretzbacher - Future Microbiology, 2009 - Future Medicine
The 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC), traditionally one of the scientific highlights of the anti-infective professional year, was held in …
Number of citations: 7 www.futuremedicine.com
LL Silver - Clinical microbiology reviews, 2011 - Am Soc Microbiol
The discovery of novel small-molecule antibacterial drugs has been stalled for many years. The purpose of this review is to underscore and illustrate those scientific problems unique to …
Number of citations: 622 journals.asm.org

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